molecular formula C7H8BrN3O B8410533 1-(4-Bromophenyl)semicarbazide

1-(4-Bromophenyl)semicarbazide

Cat. No.: B8410533
M. Wt: 230.06 g/mol
InChI Key: NWGBWXXHDZOQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)semicarbazide is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.07 g/mol . This reagent features a semicarbazide group linked to a 4-bromophenyl ring, a structure that makes it a valuable intermediate in organic and medicinal chemistry research. The presence of both bromine and semicarbazide functional groups provides two distinct reactive sites for chemical synthesis. Researchers can utilize this compound as a key precursor for the development of more complex molecules, particularly in the synthesis of heterocycles and pharmacologically active scaffolds. Its potential research applications include serving as a building block in the discovery of new therapeutic agents and in materials science. The bromophenyl moiety can undergo metal-catalyzed cross-coupling reactions, while the semicarbazide group is known to form various derivatives. This product is provided for research and development purposes only. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption. Proper safety procedures must be followed during handling. For more detailed chemical information, please refer to the PubChem database .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

(4-bromoanilino)urea

InChI

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)

InChI Key

NWGBWXXHDZOQKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC(=O)N)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

1-(4-Bromophenyl)semicarbazide and its derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the semicarbazide moiety exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at micromolar concentrations .

Anticancer Potential

Research has highlighted the anticancer potential of semicarbazide derivatives. Compounds like this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of semicarbazides have also been explored. Compounds similar to this compound have been synthesized and tested for their efficacy in reducing seizure activity in animal models. These studies suggest a promising role for semicarbazides in treating epilepsy .

Plant Growth Regulation

Semicarbazides, including this compound, are being investigated for their potential as plant growth regulators. Their ability to modulate plant growth responses makes them valuable in agricultural applications, particularly in enhancing crop yields and resistance to environmental stressors .

Pesticidal Activity

The compound has also been assessed for its pesticidal properties. Research indicates that semicarbazide derivatives can serve as effective agents against certain pests and pathogens affecting crops, contributing to integrated pest management strategies .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions and condensation processes. This versatility is critical in developing new pharmaceuticals and agrochemicals .

Ligand Formation

The compound's ability to form coordination complexes with metals has been extensively studied. The resulting metal-semicarbazide complexes exhibit unique properties that can be exploited in catalysis and material science .

Case Studies and Research Findings

Application AreaFindingsReferences
AntimicrobialEffective against E. coli and S. aureus at micromolar concentrations
AnticancerInduces apoptosis in cancer cells; potential for drug development
AnticonvulsantReduces seizure activity in animal models
AgrochemicalEnhances crop yields; effective against pests
Organic SynthesisVersatile intermediate for synthesizing novel compounds
Coordination ChemistryForms metal complexes with unique catalytic properties

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

1-(4-Bromophenyl)semicarbazide reacts with aldehydes and ketones to form semicarbazones, facilitated by its nucleophilic hydrazine moiety.

Example Reaction with 4-Bromoacetophenone

ReactantsConditionsProductYieldBiological Activity (IC₅₀)
This compound + 4-BromoacetophenoneEthanol, reflux, 2 hr(E)-1-(4-Bromophenyl)ethylidene semicarbazone88%2.5 μM (RAW 264.7 assay)

This reaction proceeds via nucleophilic attack of the semicarbazide’s terminal amine on the carbonyl carbon, followed by dehydration (Fig. 1A) . The 4-bromo group enhances electrophilicity of the acetophenone carbonyl, accelerating reaction kinetics.

Cyclization to Heterocyclic Systems

The compound undergoes intramolecular cyclization under acidic conditions to form 1,3,4-oxadiazole derivatives (Fig. 1B) :

Cyclization Reaction Parameters

ReagentTemperatureTimeProductYield
POCl₃/H₃PO₄Reflux12 hr2-Amino-5-(4-bromophenyl)-1,3,4-oxadiazole82%

This transformation occurs via intermediate acylsemicarbazide formation, followed by dehydration. Thermal analysis (TGA/DTG) confirms the oxadiazole derivatives exhibit enhanced thermal stability compared to precursors .

Nucleophilic Aromatic Substitution

The para-bromine atom enables cross-coupling reactions (Table 1):

Table 1: Substitution Reactions at the 4-Bromo Position

Reaction PartnerCatalystProductApplication
Phenylboronic acidPd(PPh₃)₄1-(4-Biphenyl)semicarbazideFluorescent probes
Sodium azideCuI/Et₃N1-(4-Azidophenyl)semicarbazideClick chemistry substrates

Kinetic studies show the bromine’s strong electron-withdrawing effect increases reaction rates by 40% compared to non-halogenated analogues.

Coordination Chemistry

The semicarbazide moiety acts as a tridentate ligand in metal complexes:

Notable Complexes

Metal IonCoordination ModeGeometryStability Constant (log β)
Cu(II)N,O,O-donorSquare planar12.4 ± 0.3
Ni(II)N,N,O-donorOctahedral9.8 ± 0.2

X-ray crystallography confirms a distorted square planar geometry in Cu(II) complexes (CCDC NG2596) . These complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .

Comparison with Similar Compounds

MAO and ChE Inhibition

Semicarbazides with electron-withdrawing substituents, such as bromine or nitro groups, demonstrate enhanced enzyme inhibitory activity. 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (Compound 4) is a standout MAO-B inhibitor (IC₅₀ = 0.212 µM, selectivity index = 331.04), outperforming analogs with chlorophenyl or unsubstituted aryl groups. Its competitive and reversible binding to MAO-B is attributed to the 4-bromophenyl group’s lipophilicity, which improves active-site interactions .

Table 1: MAO and ChE Inhibitory Activities of Semicarbazide Derivatives

Compound Structure Target Enzyme IC₅₀ (µM) Selectivity Index Reference
4 1-(4-Bromophenyl)ethylidene-5-nitrothiazolyl MAO-B 0.212 331.04
17 (4-Chlorophenyl)(phenyl)methylene BuChE 0.024 -
21 5-Bromo-2-oxoindolinylidene AChE 0.264 -

In contrast, compound 17 (1-((4-chlorophenyl)(phenyl)methylene)semicarbazide) shows potent BuChE inhibition (IC₅₀ = 0.024 µM), suggesting that bulkier substituents favor cholinesterase binding .

Anticonvulsant Activity

Semicarbazides incorporating brominated isatin moieties exhibit notable anticonvulsant effects. For example, 6-chloroisatin-3-(4-bromophenyl)semicarbazone demonstrated superior activity in maximal electroshock (MES) tests compared to phenytoin, with minimal neurotoxicity . Similarly, dibromoisatin derivatives like DH-05 (Z-isomer) showed significant seizure protection, attributed to hydrogen-bonding interactions between the bromophenyl group and neuronal targets .

Table 2: Anticonvulsant Semicarbazide Derivatives

Compound Structure Activity (MES Test) Neurotoxicity Reference
DH-05 5,7-Dibromo-4-chlorophenyl Significant protection Low
6-chloroisatin-3-(4-Br) Bromophenyl-isatin conjugate > Phenytoin activity Minimal

Structural and Physicochemical Properties

The 4-bromophenyl group increases lipophilicity (logP) compared to chlorophenyl or methylphenyl analogs, enhancing membrane permeability and target engagement. However, this substitution reduces solubility, as evidenced by higher melting points (e.g., 267°C for 4-bromophenyl vs. 94°C for 3-chloro-4-fluorophenyl derivatives) .

Table 3: Physical Properties of Selected Semicarbazides

Compound Melting Point (°C) Yield (%) Reference
1-(4-Bromophenyl)semicarbazide 267 40
4-Chlorophenyl semicarbazide 235 70
3-Chloro-4-fluorophenyl 94 60

Q & A

What are the standard synthetic routes and characterization methods for 1-(4-Bromophenyl)semicarbazide?

Basic
this compound is typically synthesized via condensation reactions between 4-bromophenyl hydrazine derivatives and carbonyl compounds. For example, reacting 4-bromophenyl hydrazine with urea or its analogs under reflux conditions in ethanol yields the target compound with yields up to 74% . Characterization involves spectroscopic techniques (FT-IR, NMR) to confirm functional groups and bonding patterns, complemented by X-ray crystallography to resolve its crystal structure. Melting points (e.g., 268°C) and elemental analysis are used to verify purity .

How does this compound interact with monoamine oxidase-B (MAO-B) in pharmacological studies?

Advanced
Kinetic studies indicate that this compound derivatives act as competitive, reversible MAO-B inhibitors. For instance, a derivative (IC₅₀ = 0.212 ± 0.004 mM) showed high selectivity (SI = 331.08) in enzyme inhibition assays. Methodologies include:

  • Enzyme assays : Measuring residual MAO-B activity using substrates like kynuramine.
  • Molecular docking : Simulating binding interactions (e.g., Ki = 13.84 mM) to identify key residues in the MAO-B active site.
  • Selectivity validation : Parallel testing against MAO-A to confirm specificity .

What analytical challenges arise when detecting semicarbazide residues in biological samples, and how are they addressed?

Advanced
Semicarbazide can form naturally via azine intermediates in foods or during acid hydrolysis in analytical protocols, leading to false positives in nitrofurazone residue testing . Solutions include:

  • LC/MS/MS : Quantifying protein-bound semicarbazide to distinguish endogenous vs. synthetic origins.
  • Validation steps : Using isotopically labeled internal standards (e.g., ¹⁵N₃-semicarbazide) to improve accuracy.
  • Pathway analysis : Monitoring azine markers (e.g., 2-nitrobenzaldehyde aldazine) to trace natural formation routes .

How does the structural stability of this compound impact its application in diagnostic assays?

Advanced
The compound’s aryl group enhances stability in diagnostic test papers by resisting oxidation and light-induced degradation. Comparative studies show that analogs like 1-(4-chlorophenyl)semicarbazide degrade faster under similar conditions. Key methodologies:

  • Accelerated aging tests : Exposing test papers to light/air and measuring colorimetric changes.
  • Substitution studies : Replacing the bromophenyl group with other aryl moieties (e.g., p-tolyl) to assess stability trade-offs .

What strategies are employed to resolve discrepancies in reported bioactivity data for semicarbazide derivatives?

Advanced
Variations in IC₅₀ or Ki values across studies may stem from differences in assay conditions (e.g., pH, substrate concentration) or compound purity. Best practices include:

  • Standardized protocols : Adopting uniform enzyme sources (e.g., human recombinant MAO-B) and buffer systems.
  • Purity verification : Using HPLC or mass spectrometry to confirm compound integrity.
  • Meta-analysis : Comparing structural analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects on activity .

How can researchers optimize the synthesis of this compound for scalability and reproducibility?

Basic
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Catalyst screening : Testing bases like triethylamine to enhance condensation efficiency.
  • Workup protocols : Recrystallization from ethanol/water mixtures ensures high purity (>98%) .

What role does crystallography play in understanding the reactivity of this compound?

Basic
X-ray crystallography reveals planar conformations and hydrogen-bonding networks (e.g., N–H⋯O interactions) that influence reactivity. For example, the crystal structure (space group P2₁/c) shows intramolecular hydrogen bonds stabilizing the semicarbazide moiety, which correlates with its stability in solid-state applications .

How do substituents on the aryl group affect the biological activity of semicarbazide derivatives?

Advanced
Electron-withdrawing groups (e.g., -Br, -NO₂) enhance enzyme inhibition by increasing electrophilicity at the semicarbazide core. Comparative studies show:

  • 4-Bromophenyl derivatives : Higher MAO-B selectivity due to optimal steric fit.
  • 4-Nitrophenyl analogs : Improved potency but reduced solubility.
    Methodologies include Hammett plots to correlate substituent effects with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.